molecular formula C12H15NO4S B14648211 Ethyl ((2-(((methylamino)carbonyl)oxy)phenyl)thio)acetate CAS No. 52174-06-8

Ethyl ((2-(((methylamino)carbonyl)oxy)phenyl)thio)acetate

Katalognummer: B14648211
CAS-Nummer: 52174-06-8
Molekulargewicht: 269.32 g/mol
InChI-Schlüssel: QIFVPJNHMSUEGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl ((2-(((methylamino)carbonyl)oxy)phenyl)thio)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a phenyl ring, and a thioether linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((2-(((methylamino)carbonyl)oxy)phenyl)thio)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Sulfuric acid or hydrochloric acid

    Temperature: Reflux conditions (around 60-80°C)

    Solvent: Ethanol or another suitable organic solvent

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl ((2-(((methylamino)carbonyl)oxy)phenyl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Wissenschaftliche Forschungsanwendungen

Ethyl ((2-(((methylamino)carbonyl)oxy)phenyl)thio)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ester and thioether functionalities.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Ethyl ((2-(((methylamino)carbonyl)oxy)phenyl)thio)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with biological pathways. The thioether linkage can participate in redox reactions, influencing cellular oxidative stress levels.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent in various applications.

    Methyl ((2-(((methylamino)carbonyl)oxy)phenyl)thio)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Phenylthioacetic acid: Lacks the ester functionality but contains the phenyl and thioether groups.

Uniqueness

This compound is unique due to its combination of ester, phenyl, and thioether functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

52174-06-8

Molekularformel

C12H15NO4S

Molekulargewicht

269.32 g/mol

IUPAC-Name

ethyl 2-[2-(methylcarbamoyloxy)phenyl]sulfanylacetate

InChI

InChI=1S/C12H15NO4S/c1-3-16-11(14)8-18-10-7-5-4-6-9(10)17-12(15)13-2/h4-7H,3,8H2,1-2H3,(H,13,15)

InChI-Schlüssel

QIFVPJNHMSUEGM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CSC1=CC=CC=C1OC(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.